N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
Description
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a structurally complex oxalamide derivative featuring two distinct moieties:
- Benzo[d][1,3]dioxol-5-ylmethyl group: A bicyclic aromatic system with two oxygen atoms, commonly associated with enhanced metabolic stability and bioavailability in pharmaceuticals (e.g., paroxetine) .
- 3-(Mesitylsulfonyl)oxazolidin-2-ylmethyl group: An oxazolidine ring substituted with a mesitylsulfonyl group (2,4,6-trimethylphenyl sulfonyl), which confers steric bulk and electron-withdrawing properties. Oxazolidinones are known for antimicrobial activity (e.g., linezolid), though the sulfonyl modification may alter reactivity or target specificity.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7S/c1-14-8-15(2)21(16(3)9-14)34(29,30)26-6-7-31-20(26)12-25-23(28)22(27)24-11-17-4-5-18-19(10-17)33-13-32-18/h4-5,8-10,20H,6-7,11-13H2,1-3H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLWYSVONYLJEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
The compound is likely to affect multiple biochemical pathways due to its complex structure. The benzo[d][1,3]dioxol-5-ylmethyl group may interact with certain enzymes or receptors, altering their activity and thus affecting the associated biochemical pathways. .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Some studies suggest that it may have antitumor activities, indicating that it could induce apoptosis and cause cell cycle arrests in certain cell lines. .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules.
Cellular Effects
It has been suggested that this compound may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is important to consider the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels.
Biological Activity
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to a class of oxalamides that have been synthesized for their biological activities, particularly in the fields of oncology and immunotherapy.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 384.4 g/mol. The structure features a benzo[d][1,3]dioxole moiety, an oxazolidinyl group, and a sulfonamide functionality, which are known to influence biological activity through various mechanisms.
- Inhibition of PD-L1 : Compounds similar to this compound have been evaluated as inhibitors of the PD-L1 protein. PD-L1 plays a crucial role in immune evasion by tumors, and its inhibition can enhance anti-tumor immunity .
- Antitumor Effects : Preclinical studies have indicated that derivatives from the same structural family exhibit significant antitumor effects by promoting immune responses against cancer cells. For instance, certain derivatives showed IC50 values in the low nanomolar range against PD-L1 .
- Neuropharmacological Properties : The presence of the oxazolidinyl group suggests potential neuropharmacological applications. Compounds with similar structures have been noted for their activity as neuroleptics and their effects on central nervous system disorders .
Case Studies
Several studies have highlighted the biological efficacy of compounds in this class:
- Study on PD-L1 Inhibition : A series of benzo[c][1,2,5]oxadiazole derivatives were synthesized and tested for their ability to inhibit PD-L1. One compound (L7) demonstrated an IC50 value of 1.8 nM, significantly outperforming established inhibitors like BMS-1016 .
- Antitumor Immunity Enhancement : In vivo studies using mouse models showed that certain oxalamide derivatives could enhance T-cell responses against tumors, indicating their potential utility in cancer immunotherapy .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 384.4 g/mol |
| Biological Target | PD-L1 |
| IC50 (PD-L1 Inhibition) | 1.8 nM (for similar compounds) |
| Antitumor Activity | Significant |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Oxalamide vs. Benzamide/Thiazolidinone: The oxalamide core in the target compound provides two amide bonds, enhancing hydrogen-bonding capacity compared to single-amide analogs. This may improve binding to biological targets (e.g., enzymes) or metal centers .
- Benzodioxole vs.
- Mesitylsulfonyl vs. Phenyl/Thiazolidinone: The mesitylsulfonyl group introduces steric hindrance and electron-withdrawing effects, which could modulate reactivity in catalysis or reduce off-target interactions in bioactive compounds compared to phenyl or thiazolidinone groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
